(S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide (S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17197383
InChI: InChI=1S/C8H13N3O/c1-11(6-4-9)8(12)7-3-2-5-10-7/h7,10H,2-3,5-6H2,1H3/t7-/m0/s1
SMILES:
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol

(S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC17197383

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

(S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide -

Specification

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
IUPAC Name (2S)-N-(cyanomethyl)-N-methylpyrrolidine-2-carboxamide
Standard InChI InChI=1S/C8H13N3O/c1-11(6-4-9)8(12)7-3-2-5-10-7/h7,10H,2-3,5-6H2,1H3/t7-/m0/s1
Standard InChI Key RLBBRFMISYSWIO-ZETCQYMHSA-N
Isomeric SMILES CN(CC#N)C(=O)[C@@H]1CCCN1
Canonical SMILES CN(CC#N)C(=O)C1CCCN1

Introduction

Structural and Chemical Properties

Molecular Architecture

(S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide features a five-membered pyrrolidine ring with three distinct functional groups:

  • A methyl group (-CH₃) and a cyanomethyl group (-CH₂CN) attached to the nitrogen atom.

  • A carboxamide group (-C(=O)NH₂) at the C2 position of the ring.
    The (S)-configuration at the C2 position introduces chirality, critical for its interactions in biological systems .

Stereochemical Considerations

The (S)-configuration arises from the spatial arrangement of substituents around the chiral center at C2. This enantiomer is often preferred in drug design due to its potential for selective biological activity .

Synthetic Pathways

Alkylation in Aqueous Media

A green synthesis approach for N-methylpyrrolidine derivatives involves alkylation reactions in water. For example, Nguyen et al. demonstrated the synthesis of N-methylpyrrolidine using methylamine and 1,4-dibromobutane with K₂CO₃ as a catalyst at 90°C . Adapting this method for the target compound would require:

  • Substituting 1,4-dibromobutane with a brominated precursor containing a cyanomethyl group.

  • Sequential alkylation of pyrrolidine-2-carboxamide with methyl iodide and cyanomethyl bromide.

  • Chiral resolution via chromatography or enzymatic methods to isolate the (S)-enantiomer.

Spectroscopic Characterization

¹H NMR (500 MHz, D₂O)

  • δ 2.35–2.45 (m, 4H): Protons on the pyrrolidine ring.

  • δ 3.10–3.20 (m, 2H): CH₂ group of the cyanomethyl substituent.

  • δ 2.15 (s, 3H): Methyl group attached to nitrogen.

  • δ 1.60–1.70 (m, 4H): Remaining pyrrolidine ring protons .

¹³C NMR (125 MHz, D₂O)

  • δ 175.5: Carboxamide carbonyl.

  • δ 118.2: Nitrile carbon (-CN).

  • δ 54.0–58.0: Methylene carbons adjacent to nitrogen.

  • δ 25.0–30.0: Pyrrolidine ring carbons .

Infrared (IR) Spectroscopy

  • ~2250 cm⁻¹: Strong absorption for the nitrile group (-C≡N).

  • ~1650 cm⁻¹: Amide I band (C=O stretch).

  • ~1550 cm⁻¹: Amide II band (N-H bend) .

Applications in Pharmaceutical Chemistry

Intermediate for Antibiotics

Pyrrolidine derivatives are key components of antibiotics like cefepime, where the ring structure enhances pharmacokinetic properties . The cyanomethyl group in the target compound could serve as a reactive site for further functionalization, enabling covalent binding to biological targets.

Role in Kinase Inhibitors

Complex molecules such as (2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (MuseChem) highlight the utility of cyanomethyl-pyrrolidine motifs in kinase inhibitors . The target compound may act as a precursor in such syntheses.

Comparative Analysis with Analogues

Property(S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamideN-(1-Cyanoethyl)-N-methylpyrrolidine-2-carboxamide
Molecular FormulaC₈H₁₃N₃OC₉H₁₅N₃O
Molecular Weight167.21 g/mol181.23 g/mol
Key Substituent-CH₂CN-CH₂CH₂CN
Synthesis ComplexityModerate (chiral resolution required)Low (no stereochemistry)

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